molecular formula C20H27N3O4S B2794646 N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide CAS No. 1009666-71-0

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide

Cat. No.: B2794646
CAS No.: 1009666-71-0
M. Wt: 405.51
InChI Key: RWBKSWABHQPFKU-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide moiety. The thienopyrazole scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications. Structural characterization of such compounds typically employs X-ray crystallography, as exemplified by the use of SHELX programs for refinement and ORTEP-III for molecular visualization .

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-6-26-16-9-8-13(10-17(16)27-7-2)19(24)21-18-14-11-28(25)12-15(14)22-23(18)20(3,4)5/h8-10H,6-7,11-12H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBKSWABHQPFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide typically involves multiple steps. The starting materials often include tert-butyl derivatives and diethoxybenzamide. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thieno[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biological molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its unique structure might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. This could include polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and thereby exerting its effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Parameter Target Compound (Inferred*) Analog
Molecular Formula C₂₂H₂₉N₃O₄S (hypothetical) C₂₁H₁₈N₄O₃
Crystal System Monoclinic (hypothetical) Monoclinic (P2₁/c)
Space Group P2₁/c (hypothetical) P2₁/c
Unit Cell Parameters a ≈ 5.3–16.5 Å (estimated) a = 5.32163(11) Å, b = 21.1878(5) Å, c = 16.4585(3) Å
Dihedral Angles Likely reduced planarity due to tert-butyl 87.21(8)°, 35.46(7)°
Hydrogen Bonding Potential C—H···O/S interactions N—H···O, C—H···O

*Note: Direct crystallographic data for the target compound is unavailable; inferences are based on structural analogs and computational modeling.

Electronic and Pharmacokinetic Implications

  • Metabolic Stability: The tert-butyl group is known to resist oxidative degradation, offering a pharmacokinetic advantage over smaller alkyl substituents.

Research Findings and Methodological Considerations

  • Crystallographic Tools : The analog’s structure was resolved using SHELXS97 and SHELXL97, achieving R-factors of 0.053 (R₁) and 0.150 (wR₂), demonstrating high precision in analogous systems . Similar methodologies would apply to the target compound.

Q & A

Q. What are the standard synthetic routes for N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide?

The synthesis typically involves multi-step reactions:

Core formation : Cyclization of thieno[3,4-c]pyrazole precursors with hydrazine derivatives under reflux conditions .

Functionalization : Introduction of the tert-butyl and benzamide groups via nucleophilic substitution or amidation reactions.

Optimization : Use of catalysts (e.g., palladium acetate) and solvents (e.g., DMF) to enhance yield and selectivity .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity Check Method
1Hydrazine hydrate, ethanol, reflux60–70TLC
2tert-Butyl bromide, K₂CO₃, DMF50–60HPLC

Q. How is the compound characterized structurally and chemically?

  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns and purity .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths/angles and crystal packing (using SHELX/ORTEP software) .
  • Thermal Analysis : DSC/TGA assesses melting points and decomposition behavior .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale academic research?

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce side reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive functional groups .
  • Yield Tracking : Implement real-time monitoring via in-line HPLC .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?

  • Assay Validation :
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
    • Control for off-target effects via knockout cell lines or competitive binding studies .
  • Structural Modifications : Synthesize analogs to isolate contributions of the tert-butyl or diethoxy groups to bioactivity .

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., COX-2, kinases) .
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-target complexes over 100-ns trajectories .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variable Groups : Systematically modify:

    • tert-Butyl group : Replace with cyclopropyl or isopropyl to assess steric effects .
    • Diethoxybenzamide : Test mono-ethoxy or halogenated analogs for electronic contributions .
  • Biological Testing :

    AnalogModificationIC₅₀ (μM)Target
    ACyclopropyl0.45Kinase X
    B4-Fluorobenzamide1.2COX-2

Q. What analytical strategies are recommended for detecting reaction intermediates?

  • TLC/HPLC : Monitor cyclization and amidation steps using silica gel plates or C18 columns .
  • LC-MS : Identify transient intermediates via time-resolved electrospray ionization .
  • In Situ IR : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm reaction progress .

Q. How to address challenges in handling hygroscopic intermediates during synthesis?

  • Drying Protocols : Use molecular sieves or azeotropic distillation with toluene .
  • Low-Temperature Storage : Store intermediates at –20°C under nitrogen .
  • Moisture-Free Workup : Perform reactions in flame-dried glassware with strict inert conditions .

Data Contradiction Analysis Example :
If conflicting NMR data arises for the tert-butyl group:

Repetition : Re-run NMR in deuterated DMSO to rule out solvent artifacts .

Alternative Techniques : Use 13C^{13}C-DEPTO NMR or 2D HSQC to resolve overlapping signals .

Cross-Validation : Compare with X-ray crystallography data for unambiguous assignment .

  • Synthetic protocols:
  • Structural analysis:
  • Biological evaluation:

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